beta-Sesquiphellandrene

Catalog No.
S708264
CAS No.
20307-83-9
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Sesquiphellandrene

CAS Number

20307-83-9

Product Name

beta-Sesquiphellandrene

IUPAC Name

(3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3/t14-,15+/m0/s1

InChI Key

PHWISBHSBNDZDX-LSDHHAIUSA-N

SMILES

CC(CCC=C(C)C)C1CCC(=C)C=C1

Canonical SMILES

CC(CCC=C(C)C)C1CCC(=C)C=C1

Isomeric SMILES

C[C@@H](CCC=C(C)C)[C@H]1CCC(=C)C=C1

Beta-sesquiphellandrene is a sesquiterpene that is cyclohexene in which the hydrogens at position 6 are replaced by a methylidene group and in which the pro-R hydrogen at position 3 is replaced by a (2S)-6-methylhept-5-en-2-yl group. It has a role as a plant metabolite. It is a sesquiterpene and an alicyclic compound.
(-)-beta-Sesquiphellandrene is a natural product found in Curcuma xanthorrhiza, Alpinia chinensis, and other organisms with data available.

beta-Sesquiphellandrene is a bisabolane-type sesquiterpene hydrocarbon (C15H24) naturally occurring as a major bioactive constituent in Zingiber officinale and Curcuma longa. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical reference standard (>95%) or as a defined bioactive precursor. Key baseline properties include a high lipophilicity (XLogP3 of 5.4), a boiling point of 270-272 °C, and a low vapor pressure (0.011 mmHg at 25 °C), which dictate its thermal processability and formulation behavior [1]. Rather than relying on crude botanical extracts with highly variable terpene profiles, procuring the isolated compound provides the exact stoichiometric control required for reproducible antiviral screening, quantitative pharmacognosy, and targeted lipid-based drug delivery research.

Substituting isolated beta-sesquiphellandrene with crude ginger or turmeric essential oils introduces unacceptable batch-to-batch variability, as the natural mass fraction of this sesquiterpene fluctuates wildly between 4.8% and 20% depending on the cultivar and extraction method. This variability invalidates dose-response modeling in sensitive in vitro assays, such as rhinovirus plaque reduction, where precise molarity is required. Furthermore, substituting with closely related in-class sesquiterpenes, such as alpha-zingiberene or beta-bisabolene, fails in quality control and pharmacognosy workflows; these analogues possess different chromatographic retention times and cannot serve as the definitive binary presence/absence biomarker required to authenticate Curcuma longa against adulterant species [1].

High-Purity Antiviral Screening Reliability vs. Crude Extract Variability

In standardized plaque reduction assays against rhinovirus IB, isolated beta-sesquiphellandrene demonstrates a precise IC50 of 0.44 µM. In contrast, utilizing crude Zingiber officinale essential oils for screening introduces severe concentration ambiguity, as the active compound's natural abundance fluctuates between 4.8% and 20% .

Evidence DimensionRhinovirus IB Inhibition (IC50)
Target Compound Data0.44 µM (isolated >95% purity)
Comparator Or BaselineCrude ginger essential oil (highly variable, 4.8-20% active content)
Quantified DifferenceEliminates concentration ambiguity, ensuring exact dosing at 0.44 µM
ConditionsIn vitro plaque reduction assay

Procuring the isolated compound is mandatory for reproducible dose-response modeling in antiviral drug discovery, which cannot be achieved with variable crude extracts.

Chromatographic Specificity for Curcuma Species Authentication

Multivariate chemometric analysis establishes beta-sesquiphellandrene as a definitive biomarker for Curcuma longa. While adulterant or related species like C. amada contain curzerene or germacrene D, beta-sesquiphellandrene is exclusively detected in C. longa alongside ar-curcumene, providing a strict binary metric for species authentication[1].

Evidence DimensionBiomarker Presence/Absence
Target Compound DataExclusively present in C. longa
Comparator Or BaselineCurzerene / Germacrene D (present in C. amada, absent in C. longa)
Quantified DifferenceProvides absolute qualitative differentiation between C. longa and related species
ConditionsGas Chromatography-Mass Spectrometry (GC-MS) profiling of hexane extracts

Procuring this compound as a reference standard is critical for industrial quality control laboratories needing to detect adulteration in commercial turmeric supplies.

Superior High-Temperature Retention vs. Co-Extracted Monoterpenes

As a heavier sesquiterpene, beta-sesquiphellandrene exhibits a boiling point of 270-272 °C at 760 mmHg and a low vapor pressure of 0.011 mmHg at 25 °C. This provides significantly higher thermal stability during high-temperature manufacturing processes compared to monoterpenes like citral or limonene (boiling points <230 °C), which are prone to rapid volatilization[1].

Evidence DimensionBoiling Point and Volatility
Target Compound Data270-272 °C (BP); 0.011 mmHg (VP at 25 °C)
Comparator Or BaselineTypical monoterpenes (e.g., citral, BP ~229 °C)
Quantified Difference>40 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

For cosmetic or functional formulations requiring heat processing, selecting this heavier sesquiterpene prevents the evaporative loss associated with lighter volatile fractions.

Antiproliferative Baseline for Lipophilic Formulations vs. Curcumin

In comparative in vitro studies, beta-sesquiphellandrene demonstrates antiproliferative effects comparable to curcumin, inducing cytotoxicity in HCT116 colorectal cancer cells at a concentration of 10 µM . However, unlike curcumin—a diarylheptanoid with known stability and bioavailability challenges—beta-sesquiphellandrene is a highly lipophilic hydrocarbon (XLogP3 = 5.4), offering an alternative physicochemical profile for lipid-based delivery systems [1].

Evidence DimensionCytotoxicity (HCT116 cells) and Lipophilicity
Target Compound DataCytotoxic at 10 µM; XLogP3 = 5.4
Comparator Or BaselineCurcumin (comparable antiproliferative effect, different structural class)
Quantified DifferenceEquivalent baseline cytotoxicity but shifts the formulation paradigm to a highly lipophilic sesquiterpene
ConditionsIn vitro HCT116 cell assay; computed LogP

Provides researchers with a potent, highly lipophilic alternative to curcumin for developing novel lipid-nanoparticle or emulsion-based anti-cancer therapeutics.

Analytical Reference Standard for Botanical Pharmacognosy

Directly supported by its established role as a species-specific biomarker [1], beta-sesquiphellandrene is utilized in GC-MS workflows to authenticate Curcuma longa extracts. Procurement of the pure standard allows quality control laboratories to definitively separate genuine turmeric raw materials from adulterated supplies containing related species like C. amada.

Lead Compound in Antiviral Drug Discovery

Leveraging its precise 0.44 µM IC50 baseline against rhinovirus IB , the isolated compound is procured as a high-purity screening precursor. It enables virologists to conduct reproducible dose-response modeling and structure-activity relationship (SAR) studies without the confounding variables present in crude ginger essential oils.

Lipid-Based Oncology Formulations

Because it matches the antiproliferative efficacy of curcumin while offering a highly lipophilic hydrocarbon structure (XLogP3 = 5.4) [2], beta-sesquiphellandrene is selected for research into liposomal or nano-emulsion drug delivery systems targeting colorectal cancer.

High-Temperature Fragrance and Flavor Compounding

Applied as a thermally stable, woody/herbal base note in formulations that undergo heat stress. Its high boiling point (270-272 °C) ensures it remains stable during processing, avoiding the rapid flash-off seen with lighter monoterpenes [3].

XLogP3

5.4

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Boiling Point

270.00 to 272.00 °C. @ 760.00 mm Hg

Heavy Atom Count

15

UNII

T636HYS7CY

Other CAS

20307-83-9

Dates

Last modified: 04-14-2024

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